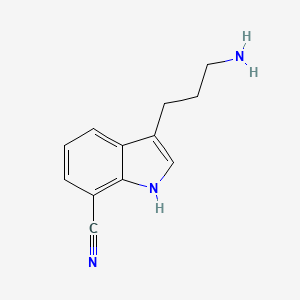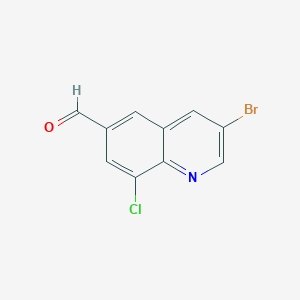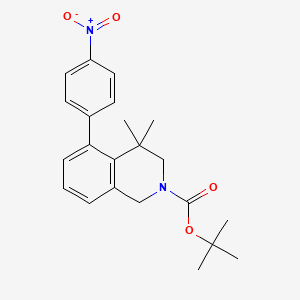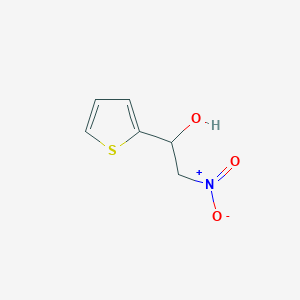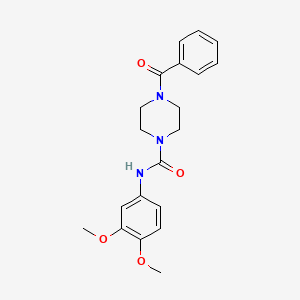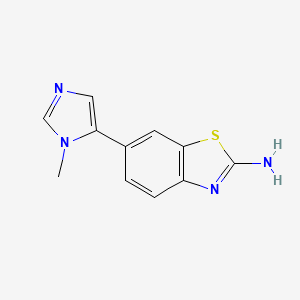![molecular formula C14H11BrN4O3 B13880939 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is a complex organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a bromine atom at the 3rd position, a methoxypyridinylmethyl group at the 1st position, and a nitro group at the 4th position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxypyridinylmethylation: The methoxypyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative and a methylating agent.
Nitration: The nitro group can be introduced by nitrating the indazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and safety measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitrobenzene
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitropyridine
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroquinoline
Uniqueness
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The combination of the bromine, methoxypyridinylmethyl, and nitro groups on the indazole ring makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H11BrN4O3 |
|---|---|
Peso molecular |
363.17 g/mol |
Nombre IUPAC |
3-bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C14H11BrN4O3/c1-22-12-7-2-4-9(16-12)8-18-10-5-3-6-11(19(20)21)13(10)14(15)17-18/h2-7H,8H2,1H3 |
Clave InChI |
VPEKOPKHLGPXRY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)

